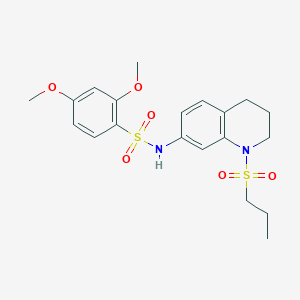

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antibacterial Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone and its derivatives have been investigated for their potential in synthesizing new compounds with significant antibacterial properties. For instance, the microwave-assisted synthesis of certain piperidine-containing pyrimidine imines and thiazolidinones derived from 1-(4-(piperidin-1-yl)phenyl)ethanone showed good yields and exhibited appreciable antibacterial activity. This showcases the compound's role in developing new antibacterial agents through efficient synthesis methods (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-bonding Patterns in Enaminones

The compound's derivatives have also been explored for their hydrogen-bonding patterns, particularly in enaminones. Studies have characterized compounds like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, highlighting the intricate hydrogen-bonded ring structures and weak C-H...Br interactions that contribute to their stable crystal structures. This research sheds light on the structural aspects of such compounds, which can be crucial for their potential applications in material science and drug design (Balderson, Fernandes, Michael, & Perry, 2007).

Catalytic Behavior in Polymerization

Another application area is in catalysis, where derivatives of this compound have been utilized in the synthesis of metal complexes with promising catalytic behavior towards ethylene reactivity. This includes oligomerization and polymerization, with certain iron and cobalt complexes showing high activities under specific conditions. The study not only highlights the compound's utility in catalysis but also opens avenues for its use in industrial polymer production (Sun et al., 2007).

Bioactivity and Crystal Structure Analysis

Research on 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, a compound synthesized from this compound, has indicated broad inhibitory activities against fungi. The crystal structure analysis provides insights into the molecule's nonplanar nature and potential for bioactivity, emphasizing its significance in developing fungicides or studying microbial interactions (Si-jia, 2011).

Properties

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-9(16)15-6-3-10(4-7-15)17-12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTIGBNBPCLYKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)

![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)

![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)

![2-(3-(2,4-Dichlorobenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2664861.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2664862.png)